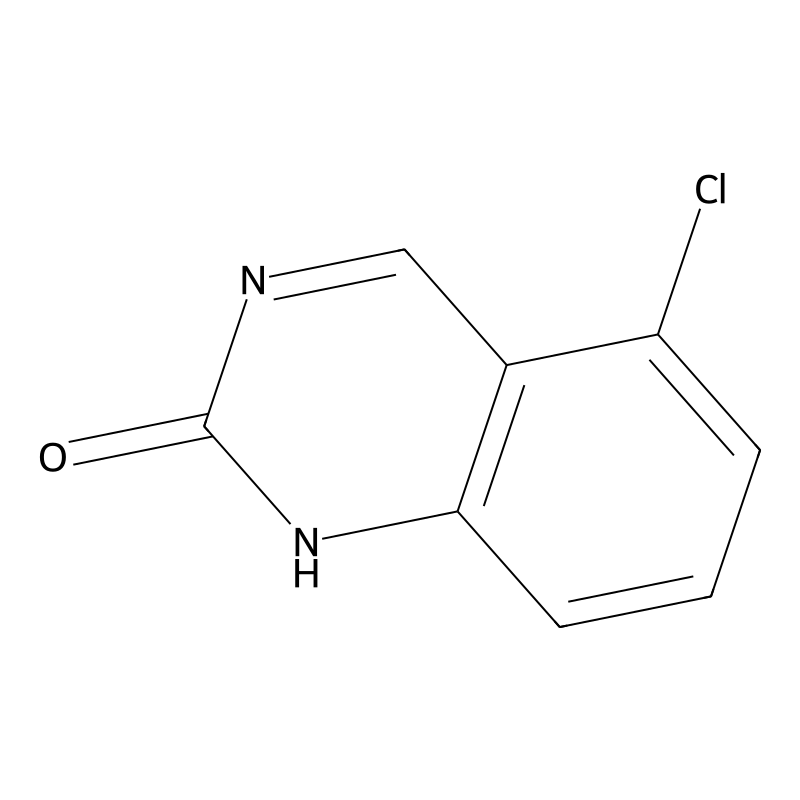2(1H)-Quinazolinone, 5-chloro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2(1H)-Quinazolinone, 5-chloro- is a member of the quinazolinone family, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring. This specific compound features a chlorine atom at the 5-position of the quinazolinone structure. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. The general formula for quinazolinones is C8H6N2O, and their derivatives can exhibit a wide range of pharmacological properties.
- Electrophilic Substitution: Chlorination can occur at the hydroxy groups when treated with phosphoryl chloride or other chlorinating agents, leading to the formation of chlorinated derivatives .
- Nucleophilic Substitution: The compound can react with nucleophiles such as sodamide or hydrazine to yield 4-amino or 4-hydrazine derivatives .
- Alkylation Reactions: Alkylation typically occurs at the nitrogen atom, producing various alkoxy derivatives .
Quinazolinones, including 2(1H)-quinazolinone, 5-chloro-, are known for their broad spectrum of biological activities:
- Anticancer: Several studies have shown that quinazolinones exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial: They possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory activity, which is beneficial in treating inflammatory diseases .
Several synthesis methods exist for producing 2(1H)-quinazolinone, 5-chloro-:
- Griess Synthesis: This method involves the condensation of anthranilic acid with cyanide in ethanol to form an intermediate that can be further processed into quinazolinone derivatives .
- Niementowski's Synthesis: Involves heating substituted anthranilic acids with formamide to yield quinazolinones .
- Green Synthesis: Recent advancements have introduced eco-friendly methods using recyclable catalysts for synthesizing quinazoline derivatives efficiently under mild conditions .
The applications of 2(1H)-quinazolinone, 5-chloro- span various fields:
- Pharmaceuticals: Its derivatives are explored as potential drugs for cancer treatment and as antimicrobial agents.
- Agricultural Chemistry: Some quinazolinone compounds have shown efficacy as pesticides or herbicides.
- Material Science: Quinazolinones are also investigated for their properties in developing new materials.
Interaction studies involving 2(1H)-quinazolinone, 5-chloro- focus on its binding affinity to various biological targets:
- Enzyme Inhibition: Research indicates that some quinazolinones can inhibit specific enzymes involved in cancer progression.
- Receptor Binding: Studies have shown that these compounds may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology .
Several compounds share structural similarities with 2(1H)-quinazolinone, 5-chloro-, each exhibiting unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2(1H)-Quinazolinone | C8H6N2O | Anticancer, Anti-inflammatory |
| 4(3H)-Quinazolinone | C9H8N2O | Antimicrobial |
| 2-Methylquinazolinone | C9H8N2O | Analgesic |
| 6-Chloroquinazoline | C8H6ClN2 | Anticancer |
Uniqueness of 2(1H)-Quinazolinone, 5-chloro-
The presence of a chlorine atom at the 5-position distinguishes this compound from other quinazolinones. This substitution can enhance its biological activity and influence its pharmacokinetic properties compared to other similar compounds. Additionally, its specific synthesis routes and interaction profiles contribute to its uniqueness within the class of quinazolines.








